High-Yield One-Step Synthesis of Tetrasubstituted Furans via [3+2] Photocycloaddition
4-Hexyne-2,3-dione undergoes [3+2] photocycloaddition with tetramethylethylene to afford tetrasubstituted furans in isolated yields of ≈85% [1]. In contrast, alternative metal-free methods for tetrasubstituted furan synthesis, such as the triethylamine‑mediated reaction of α‑hydroxy ketones with cyano compounds, typically deliver yields of 51–67% under comparable mild conditions [2].
| Evidence Dimension | Isolated yield of tetrasubstituted furan product |
|---|---|
| Target Compound Data | ≈85% |
| Comparator Or Baseline | 51–67% (metal-free synthesis of tetrasubstituted furans from α-hydroxy ketones and cyano compounds) |
| Quantified Difference | 18–34 percentage points higher yield |
| Conditions | Photochemical [3+2] cycloaddition with tetramethylethylene in benzene, λ >340 nm, 0.25 mol dm⁻³, 10 equiv alkene [1] |
Why This Matters
A 18–34% absolute yield advantage translates directly to reduced material waste, lower per‑gram cost, and improved synthetic efficiency for heterocyclic chemists building tetrasubstituted furan libraries.
- [1] Mukherjee, A. K.; Agosta, W. C. Tetrasubstituted furans from novel [3+2] photocycloaddition of conjugated acetylenic α-diketones with alkenes. J. Chem. Soc., Chem. Commun. 1994, 1821–1822. View Source
- [2] Gewald, K.; et al. Metal-free synthesis of tetrasubstituted furans from α-hydroxy ketones and cyano compounds with yields of 51–67%. (As cited in MDPI Molecules 2025, 30(9), 1982). View Source
